(S)-2-Hydroxybutyric acid

描述

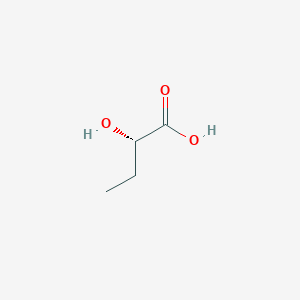

(S)-2-Hydroxybutyric acid is a chiral organic compound with the molecular formula C4H8O3 It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH)

准备方法

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxybutyric acid can be synthesized through several methods. One common approach involves the reduction of ethyl acetoacetate using sodium borohydride, followed by acid hydrolysis. Another method includes the asymmetric reduction of 2-oxobutyric acid using chiral catalysts to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus species, can be used to ferment glucose or other sugars to produce this compound. This method is advantageous due to its cost-effectiveness and sustainability.

化学反应分析

Types of Reactions: (S)-2-Hydroxybutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-oxobutyric acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield butanediol.

Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols and sulfuric acid as a catalyst.

Major Products:

Oxidation: 2-Oxobutyric acid.

Reduction: Butanediol.

Esterification: Various esters depending on the alcohol used.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

(S)-2-Hydroxybutyric acid is extensively used as an intermediate in the synthesis of several pharmaceuticals, particularly those targeting anti-inflammatory responses and metabolic disorders. Its unique structural properties allow it to facilitate complex chemical reactions essential for drug formulation .

Case Study: Metabolic Disorders

A study highlighted the compound's potential in treating metabolic disorders by modulating energy metabolism. Specifically, this compound has been shown to inhibit CO2 production and lipid synthesis in vitro, suggesting its role in regulating mitochondrial energy metabolism . This inhibition may be beneficial in conditions characterized by excessive lipid accumulation.

Food Industry

Food Additive and Flavoring Agent

In the food sector, this compound serves as a flavor enhancer and nutritional additive. It is recognized for improving the taste profile of various food products while also contributing to their nutritional value .

Nutritional Insights

Research indicates that this compound can enhance the palatability of food items, making it valuable for food scientists looking to improve consumer acceptance of health-oriented products.

Biochemical Research

Metabolic Pathway Studies

Researchers utilize this compound to explore metabolic pathways and enzyme functions. It acts as a biomarker for metabolic changes, particularly in conditions such as insulin resistance and oxidative stress-related diseases .

Table: Metabolic Implications of this compound

| Condition | Implication |

|---|---|

| Insulin Resistance | Early indicator; reflects glucose metabolism shifts |

| Lactic Acidosis | Elevated levels indicate metabolic disturbances |

| Liver Health | Potential protective effects against acetaminophen toxicity |

Agricultural Applications

Plant Growth Regulators

this compound is being investigated for its potential use in formulating plant growth regulators. These regulators can enhance crop yields and improve agricultural productivity by promoting healthier plant growth .

Impact on Crop Yield

Field studies have indicated that the application of this compound can lead to significant improvements in crop resilience and yield under various environmental stressors.

Cosmetic Formulations

Skin Repair and Moisturization

In the cosmetics industry, this compound is incorporated into skincare products due to its moisturizing properties and ability to aid skin repair. Its inclusion in formulations appeals to cosmetic chemists focused on creating effective skincare solutions .

Table: Cosmetic Applications of this compound

| Product Type | Functionality |

|---|---|

| Moisturizers | Enhances hydration and skin barrier function |

| Anti-aging Creams | Promotes skin repair and reduces signs of aging |

作用机制

The mechanism of action of (S)-2-Hydroxybutyric acid involves its role as an intermediate in the metabolism of amino acids and fatty acids. It is involved in the catabolic pathways of threonine and methionine. The compound acts on specific enzymes and pathways, influencing metabolic processes and energy production within cells.

相似化合物的比较

Lactic Acid: Another hydroxy acid with similar properties but differs in its metabolic pathways and applications.

3-Hydroxybutyric Acid: A related compound involved in ketone body metabolism.

2-Hydroxyisobutyric Acid: Similar in structure but with different stereochemistry and biological roles.

Uniqueness: (S)-2-Hydroxybutyric acid is unique due to its specific chiral configuration, which influences its interactions with biological molecules and its role in metabolic pathways. Its applications in chiral synthesis and as a biomarker for metabolic disorders further distinguish it from similar compounds.

生物活性

(S)-2-Hydroxybutyric acid, also known as alpha-hydroxybutyric acid, is a chiral organic compound that plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological implications, and potential clinical applications.

Chemical Structure and Metabolism

This compound is characterized by a hydroxyl group attached to the second carbon of the butyric acid backbone. It is produced primarily through the metabolism of amino acids such as threonine and methionine, as well as from the degradation of cystathionine to cysteine during glutathione synthesis. The compound serves as an important intermediate in metabolic pathways, particularly in conditions associated with oxidative stress and insulin resistance.

Key Biological Activities

-

Metabolic Biomarker :

- Elevated levels of this compound are often observed in metabolic disorders, including type 2 diabetes and preeclampsia. It acts as an early indicator of insulin resistance, with studies showing a strong correlation between increased levels of this metabolite and the progression of insulin resistance .

- Research indicates that this compound may reflect disturbances in glucose and lipid metabolism, making it a valuable biomarker for monitoring metabolic health .

-

Impact on Mitochondrial Function :

- Studies have demonstrated that this compound inhibits CO2 production and lipid synthesis in brain tissues. Specifically, concentrations ranging from 1 to 10 mM have been shown to reduce mitochondrial energy metabolism significantly, leading to decreased lipid synthesis . This suggests that elevated levels may impair mitochondrial function, which could contribute to neurological conditions associated with metabolic dysregulation.

-

Oxidative Stress Response :

- The compound is linked to oxidative stress mechanisms. It is produced during states of increased oxidative stress as the body attempts to synthesize glutathione—a critical antioxidant—when cysteine availability is limited. This relationship underscores its role in cellular defense against oxidative damage .

Case Studies and Research Findings

-

Diabetes and Insulin Resistance :

A study highlighted that this compound levels are significantly higher in patients with type 2 diabetes compared to healthy controls. The metabolite was effective in predicting impaired glucose tolerance without requiring a glucose tolerance test . -

Preeclampsia :

In pregnant women, elevated levels of this compound have been identified as potential biomarkers for severe preeclampsia, allowing for early intervention strategies . -

Cancer Research :

Increased concentrations of this compound have been observed in various cancers, including lung and colorectal cancer. Its levels serve as indicators for disease progression and could assist in monitoring therapeutic responses .

Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENDNXGAFYKQO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312294 | |

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3347-90-8 | |

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYRIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X9IM06H49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.2 °C | |

| Record name | 2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How efficient is the biosynthetic production of (S)-2-Hydroxybutyric acid using Escherichia coli?

A2: Research indicates remarkable efficiency in the biosynthetic route. Studies have demonstrated the complete conversion of up to 750 mM of L-threonine into optically pure (S)-2-HB. [] Furthermore, by fine-tuning the expression levels of the enzymes involved in the cascade reaction, researchers have achieved impressive titers of (S)-2-HB, reaching up to 143 g/L within 16 hours. [] This titer represents a significant improvement over previously reported yields and highlights the potential of this approach for industrial-scale production of (S)-2-HB.

Q2: Beyond its use as a chiral building block, are there other applications of this compound?

A3: Yes, (S)-2-HB serves as a key intermediate in the synthesis of various pharmaceuticals, including the anticancer agent diflomotecan. [] Diflomotecan is a derivative of homocamptothecin, and the development of efficient and scalable routes to access its building blocks, such as (S)-2-HB, is crucial for its production. The asymmetric synthesis of the diflomotecan building block utilizing (S)-2-HB as a starting material showcases its versatility in complex molecule synthesis. []

Q3: What is being done to improve the biosynthesis of this compound further?

A3: Current research focuses on optimizing the multi-enzyme cascade within Escherichia coli. This includes strategies to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。